

Technical Guide: Chemical Formula, Structure, and Synthesis of Copper Pyrophosphate () [1]

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Compound of Interest

Compound Name: Copper Pyrophosphate

CAS No.: 16570-28-8

Cat. No.: B1173955

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Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of **copper pyrophosphate (**

), a transition metal phosphate with significant applications in non-cyanide electroplating, catalysis, and antimicrobial material development.[1] Directed at researchers and drug development professionals, this document details the polymorphic phase transitions (

), precise crystallographic parameters, and a validated wet-chemical synthesis protocol.[1] It further explores the compound's utility as a bioactive precursor in metallodrug research, emphasizing its role in generating reactive oxygen species (ROS) via Fenton-like mechanisms.

Part 1: Chemical Identity and Stoichiometry

Copper pyrophosphate exists primarily as an anhydrous salt (

) and a hydrated form (typically the dihydrate,

).[1] The compound is characterized by the pyrophosphate anion (

), consisting of two corner-sharing phosphate tetrahedra.[1]

Table 1: Physicochemical Constants

Property	Data
IUPAC Name	Copper(II) diphosphate
Chemical Formula	(Anhydrous)
Molar Mass	301.04 g/mol (Anhydrous)
Appearance	Pale blue to greenish-blue powder
Solubility	Insoluble in water; soluble in mineral acids and ammonia
CAS Registry Number	10102-90-6
Oxidation State	Copper(II) (configuration)
Thermal Stability	Stable up to (phase); transitions to phase at higher temps

Part 2: Crystallographic Architecture[1]

Copper pyrophosphate exhibits polymorphism, existing in a low-temperature

-phase and a high-temperature

-phase.[1][2][3] The structural transition is reversible and involves the reorientation of the

units relative to the copper centers.

Polymorphic Phases[1][5]

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(Low Temperature): Crystallizes in the monoclinic system.[1][2][4] The copper atoms occupy

distorted coordination geometries (often described as distorted square pyramidal or octahedral), linked by pyrophosphate bridges.

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(High Temperature,

): Adopts a thortveitite-type structure with higher symmetry.^[1] The unit cell volume is approximately half that of the

-phase due to ordering changes.

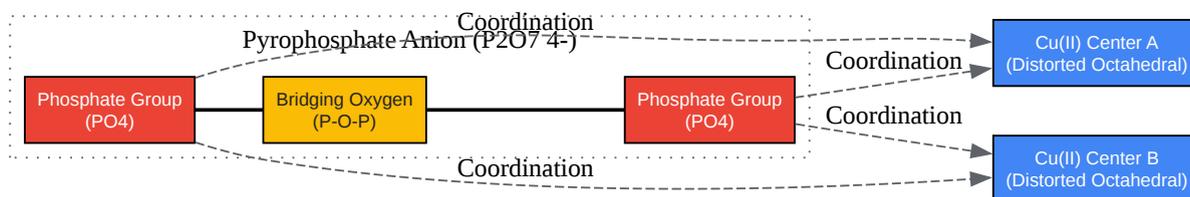
Table 2: Crystallographic Parameters

Parameter	- (Low Temp)	- (High Temp)
Crystal System	Monoclinic	Monoclinic
Space Group	(No. ^[1] ^[2] ^[5] 15)	(No. 12)
Lattice Parameter		
Lattice Parameter		
Lattice Parameter		
Angle		
Coordination	Distorted 5- or 6-coordinate	Octahedral (distorted)

Structural Connectivity Diagram

The following diagram illustrates the conceptual connectivity where Copper(II) centers are bridged by Pyrophosphate (

) units, forming a 3D network.



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Figure 1: Conceptual connectivity of the **copper pyrophosphate** lattice, showing the bridging of copper centers by the dichromate-like pyrophosphate anion.

Part 3: Synthesis and Fabrication Protocol

For research applications requiring high purity (e.g., catalytic studies or biological assays), a controlled wet-chemical precipitation followed by calcination is the standard.

Reagents

- Copper(II) Sulfate Pentahydrate ()
) , ACS Grade.[1]
- Sodium Pyrophosphate Decahydrate ()
or Potassium Pyrophosphate ()
).[1]
- Deionized Water ()
).[1]
- Sulfuric Acid ()
or Sodium Hydroxide ()
for pH adjustment.[1]

Protocol Workflow

- Solution Preparation:
 - Dissolve

in deionized water.
 - Dissolve

in a separate vessel.[1]
- Precipitation:
 - Slowly add the pyrophosphate solution to the copper solution under vigorous magnetic stirring.
 - Critical Step: Maintain pH between 3.5 and 5.0. At higher pH (), copper hydroxide () impurities may form.[1] At very low pH, the pyrophosphate may hydrolyze to orthophosphate.
 - A pale blue precipitate of hydrated **copper pyrophosphate** () will form immediately.[1]
- Digestion (Aging):
 - Stir the suspension at

for 2 hours to improve crystallinity and filterability.
- Isolation:
 - Filter the precipitate using a vacuum filtration setup (0.2 m membrane recommended for fine particles).[1]

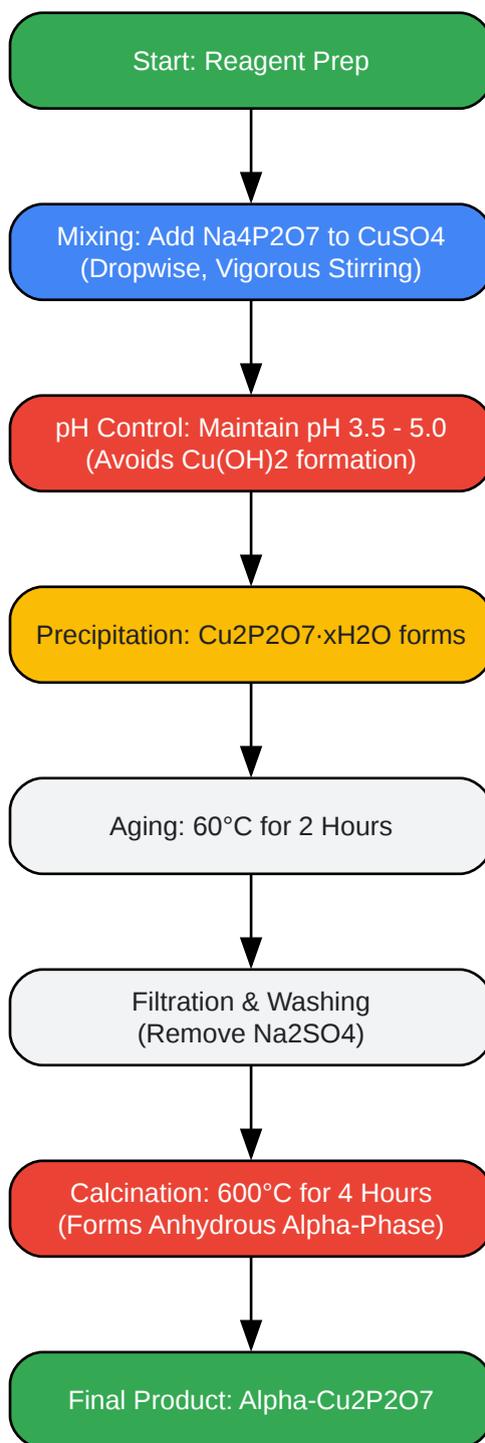
- Wash 3x with deionized water to remove sodium sulfate byproducts.
- Calcination (Anhydrous Phase Formation):
 - Dry the filter cake at

for 4 hours.
 - Calcine in a muffle furnace at

for 2-4 hours to obtain the anhydrous

-

phase.



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Figure 2: Step-by-step synthesis workflow for high-purity anhydrous **copper pyrophosphate**.

Part 4: Physicochemical Characterization[1][9]

Validation of the synthesized material is achieved through vibrational spectroscopy.[6][7][8] The pyrophosphate group has a distinct spectral fingerprint due to the P-O-P bridge.

Table 3: Vibrational Spectral Assignments (IR/Raman)

Wavenumber ()	Mode Assignment	Structural Feature
1100 - 1200		Asymmetric stretching of terminal phosphate groups
1000 - 1100		Symmetric stretching of terminal phosphate groups
900 - 980		Asymmetric stretching of the bridging oxygen
700 - 750		Symmetric stretching of the bridging oxygen
500 - 600		Bending modes of phosphate groups

Note: The presence of a band near is diagnostic for the pyrophosphate () group, distinguishing it from orthophosphates (), which lack the P-O-P bridge.[1]

Part 5: Applications in Research & Drug Development[14]

While **copper pyrophosphate** is not a classic small-molecule drug, it holds significant value in biomedical materials science and metallodrug research.

Bioactive Coatings and Antimicrobial Surfaces

Copper is a potent antimicrobial agent.[9]

is investigated as a stable, slow-release source of

ions for antimicrobial coatings on medical implants.[1] The pyrophosphate matrix modulates the release rate, reducing cytotoxicity to host cells while maintaining bactericidal efficacy against pathogens like *S. aureus* and *E. coli*.

Fenton-like Catalysis and ROS Generation

In cancer research, copper complexes are explored for their ability to generate Reactive Oxygen Species (ROS) via Fenton-like reactions.[9]

nanoparticles can catalyze the decomposition of hydrogen peroxide (

) to produce hydroxyl radicals (

), which can induce apoptosis in tumor cells.[1]

- Mechanism:

followed by

[1]

Metabolic Stability

Pyrophosphates are analogues of the biological pyrophosphate (

) produced during ATP hydrolysis.[1] Research into **copper pyrophosphate** complexes helps elucidate the role of copper in regulating pyrophosphatase enzymes, which are critical for bone mineralization and cellular metabolism.

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